2,5-DICHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Overview
Description
2,5-DICHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and sulfonamide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1-(3-fluorobenzyl)-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the pyrazole ring or the sulfonamide group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2,5-DICHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specialized properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-DICHLORO-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)BENZENESULFONAMIDE: Shares the sulfonamide and dichloro groups but differs in the heterocyclic ring structure.
2,5-DICHLORO-N-[5-METHOXY-7-(6-METHOXYPYRIDIN-3-YL)-1,3-BENZOXAZOL-2-YL]BENZENESULFONAMIDE: Similar sulfonamide structure with additional methoxy groups and a different heterocyclic ring.
Uniqueness
The uniqueness of 2,5-DICHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE lies in its combination of chloro, fluoro, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN3O2S/c17-12-4-5-15(18)16(7-12)25(23,24)21-14-8-20-22(10-14)9-11-2-1-3-13(19)6-11/h1-8,10,21H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLXMVFWXZNHBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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